REACTION_SMILES
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[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:1][Si:2]([N-:5][Si:3]([CH3:4])([CH3:6])[CH3:7])([CH3:8])[CH3:9].[Cl:11][c:12]1[cH:13][cH:14][c:15]([CH:16]=[O:17])[cH:18][cH:19]1.[Li+:10].[OH:20][C:21]([C:22]#[N:23])([CH3:24])[CH3:25]>>[NH2:5][CH:16]([c:15]1[cH:14][cH:13][c:12]([Cl:11])[cH:19][cH:18]1)[C:22]#[N:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(O)C#N
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Name
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Type
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product
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Smiles
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N#CC(N)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |